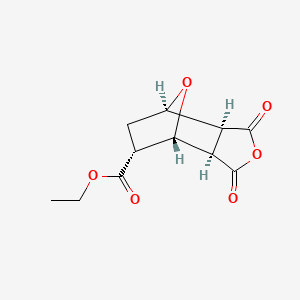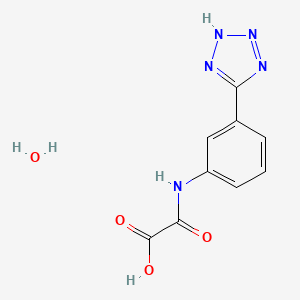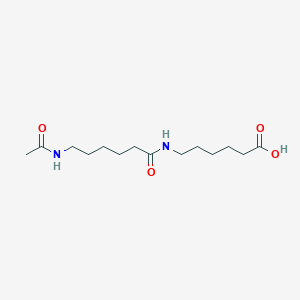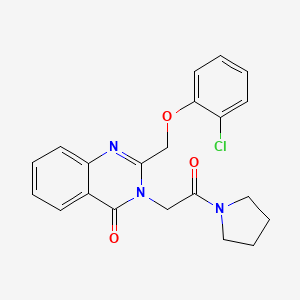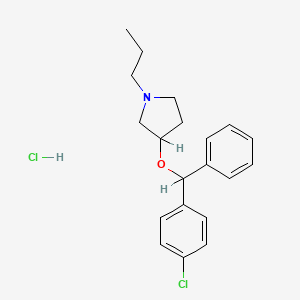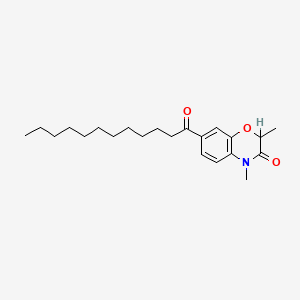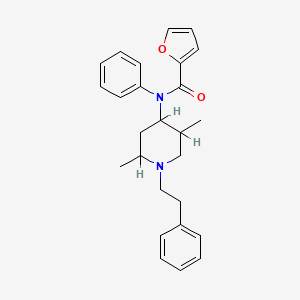
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core with a chlorine atom at the 5th position, a methyl group at the 1st position, and a pyridinyl group at the 3rd position. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)- typically involves the cyclocarbonylation of 1,2-diaminobenzenes. Common reagents used in this process include phosgene, triphosgene, and 1,1’-carbonyldiimidazole. The reaction conditions often require precisely controlled environments, high temperatures, and long reaction times to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry protocols, such as solvent-free conditions and the use of CO2 as a carbonyl source, can also be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the 5-chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and solvents like dichloromethane.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2 (3H)-Benzimidazolone
- 1,3-Dihydro-2H-benzimidazol-2-one
- 2-Hydroxybenzimidazole
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-pyridinyl)- is unique due to the presence of the chlorine atom at the 5th position and the pyridinyl group at the 3rd position. These structural features contribute to its distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Propriétés
Numéro CAS |
89659-97-2 |
|---|---|
Formule moléculaire |
C13H10ClN3O |
Poids moléculaire |
259.69 g/mol |
Nom IUPAC |
5-chloro-1-methyl-3-pyridin-3-ylbenzimidazol-2-one |
InChI |
InChI=1S/C13H10ClN3O/c1-16-11-5-4-9(14)7-12(11)17(13(16)18)10-3-2-6-15-8-10/h2-8H,1H3 |
Clé InChI |
NVHDCNQLULRMAU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


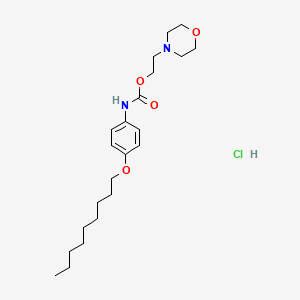
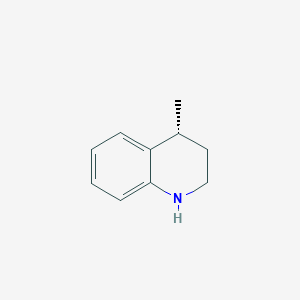
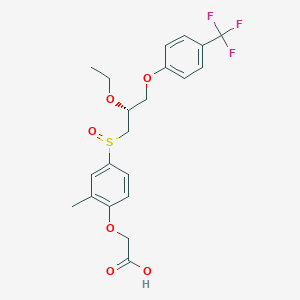


![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)
![(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12723003.png)
